molecular formula C21H22O9 B140260 Kaempferol Tri-O-methoxymethyl Ether CAS No. 143724-66-7

Kaempferol Tri-O-methoxymethyl Ether

Cat. No. B140260
M. Wt: 418.4 g/mol
InChI Key: WBJTZHMJMFNAGE-UHFFFAOYSA-N
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Description

Kaempferol Tri-O-methoxymethyl Ether is a protected Kaempferol . It is also known as 5-Hydroxy-3,7-bis (methoxymethoxy)-2- [4- (methoxymethoxy)phenyl]-4H-1-benzopyran-4-one . The molecular formula is C21H22O9 and the molecular weight is 418.39 .


Molecular Structure Analysis

The molecular structure of Kaempferol Tri-O-methoxymethyl Ether consists of 21 carbon atoms, 22 hydrogen atoms, and 9 oxygen atoms . The exact structure is not provided in the search results.

properties

IUPAC Name

5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c1-24-10-27-14-6-4-13(5-7-14)20-21(29-12-26-3)19(23)18-16(22)8-15(28-11-25-2)9-17(18)30-20/h4-9,22H,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJTZHMJMFNAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464247
Record name AGN-PC-00816I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kaempferol Tri-O-methoxymethyl Ether

CAS RN

143724-66-7
Record name AGN-PC-00816I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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